Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H23NO6 It is a morpholine derivative that features a tert-butyl ester group and an ethoxy-oxopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and ethoxy-oxopropanoyl compounds. One common method includes the esterification of morpholine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The ethoxy-oxopropanoyl group can act as a reactive site for nucleophilic attack, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-hydroxypropionate
Uniqueness
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H23NO6 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H23NO6/c1-5-20-12(17)8-11(16)10-9-19-7-6-15(10)13(18)21-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
QLBANAACJYYHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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